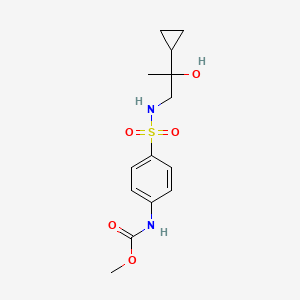

methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate is a synthetic carbamate derivative characterized by a sulfamoyl group linked to a phenyl ring, which is further substituted with a carbamate moiety. . Characterization typically involves HPLC for lipophilicity assessment and crystallographic tools (e.g., SHELX, ORTEP-3) for structural elucidation .

Properties

IUPAC Name |

methyl N-[4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5S/c1-14(18,10-3-4-10)9-15-22(19,20)12-7-5-11(6-8-12)16-13(17)21-2/h5-8,10,15,18H,3-4,9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCZTFAUOFOKFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:

-

Formation of the Sulfamoyl Intermediate: : The initial step involves the reaction of 4-aminophenylsulfonamide with 2-cyclopropyl-2-hydroxypropylamine under suitable conditions to form the sulfamoyl intermediate. This reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

-

Carbamoylation: : The sulfamoyl intermediate is then reacted with methyl chloroformate to introduce the carbamate group. This step is typically performed under mild conditions, using a base like sodium bicarbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

-

Reduction: : Reduction reactions can target the carbamate or sulfamoyl groups, potentially converting them into amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Formation of cyclopropyl ketones or aldehydes.

Reduction: Conversion to primary or secondary amines.

Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In organic synthesis, methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate can be used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound may exhibit biological activity, potentially serving as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industrial applications, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfamoyl and carbamate groups could facilitate binding to active sites, while the cyclopropyl group might influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Lipophilicity

Lipophilicity, a critical determinant of bioavailability, was evaluated for structurally related carbamates using reversed-phase HPLC to determine capacity factors (k) and calculated log k values . Key comparisons include:

The target compound’s cyclopropyl-hydroxypropyl group likely reduces lipophilicity compared to chlorinated analogs due to decreased halogen-induced hydrophobicity. The hydroxyl group may enhance solubility via hydrogen bonding, though steric hindrance from the cyclopropane ring could offset this effect .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, analyzed using graph set theory (as per Etter’s formalism), reveal distinct differences:

- Chlorinated Analogs : Dominated by N–H···O and C–H···Cl interactions, forming linear chains or dimers .

- This could improve thermal stability but reduce solubility due to tighter packing .

Methodological Considerations

- Synthesis : Analogous carbamates employ isocyanate intermediates, suggesting similar routes for the target compound .

- Characterization : Lipophilicity via HPLC and crystallography via SHELX/WinGX are standard. The hydroxypropyl group’s hydrogen bonding would necessitate detailed ORTEP-3 analysis for spatial mapping .

Biological Activity

Methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate, identified by its CAS number 1790198-65-0, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₀N₂O₅S, with a molecular weight of 328.39 g/mol. The compound features a carbamate group attached to a phenyl ring that is further substituted with a sulfamoyl moiety. This unique structure is believed to contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1790198-65-0 |

| Molecular Formula | C₁₄H₂₀N₂O₅S |

| Molecular Weight | 328.39 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes like acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases such as Alzheimer's disease. This inhibition can reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by reducing levels of pro-inflammatory cytokines such as TNF-α. This effect has been observed in cell culture studies where compounds with similar structures showed protective effects against oxidative stress and inflammation .

- Anticancer Activity : Preliminary studies suggest that derivatives of carbamate compounds can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity against cancer cells remains an area for further exploration .

Anticancer Potential

Research on similar sulfamoyl-containing compounds has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 and A549. These studies typically report IC₅₀ values in the low micromolar range, indicating significant potency against tumor cells . Although specific data for this compound is lacking, its structural analogs suggest it may possess comparable activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.